molecular formula C15H11ClN2O2S B2740420 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 886963-48-0

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2740420
CAS No.: 886963-48-0
M. Wt: 318.78
InChI Key: XZFRRQHDHYEWBL-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzothiazole ring in its structure contributes to its significant pharmacological potential.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit significant activity againstMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may inhibit the growth of Mycobacterium tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a catalyst to form the desired benzamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: It is investigated for its anticancer properties and potential use in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of the chloro and methoxy groups in this compound contributes to its distinct pharmacological profile .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-11-8-7-10(16)13-12(11)17-15(21-13)18-14(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRRQHDHYEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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